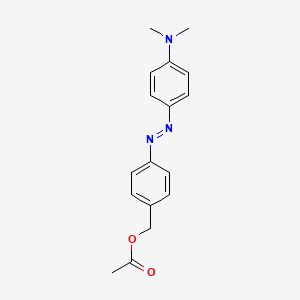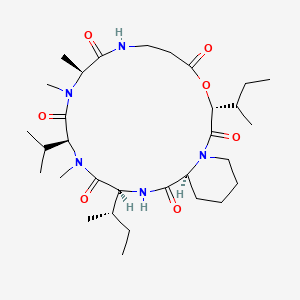
Destruxin B1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Destruxin B1 is a cyclodepsipeptidic mycotoxin isolated from the entomopathogenic fungus Metarhizium anisopliae. This compound, along with other destruxins, has been extensively studied for its diverse biological activities, including insecticidal, antiviral, and antitumor properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of destruxin B1 involves Shiina’s macrolactonization as a key reaction. Combinatorial synthesis of cyclization precursors using solid-phase peptide synthesis and macrolactonization in solution has been successful . The hydroxyacid–proline dipeptide with an acetonide-protected diol moiety is synthesized in an asymmetric manner, and the protected diol is converted to an epoxide after macrocyclization .
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Metarhizium anisopliae cultures. Optimization of fermentation conditions, such as nutrient composition, pH, and temperature, is crucial for maximizing yield .
Análisis De Reacciones Químicas
Types of Reactions: Destruxin B1 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include epoxides, alcohols, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Destruxin B1 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying cyclodepsipeptides and their synthetic analogs.
Biology: Investigated for its role in insect-pathogen interactions and its effects on insect immune systems.
Medicine: Exhibits antitumor activity by inhibiting the Wnt/β-catenin signaling pathway and inducing apoptosis in hepatocellular carcinoma cells.
Mecanismo De Acción
Destruxin B1 is part of a family of destruxins, which include destruxin A, C, D, E, and their analogs . Compared to other destruxins, this compound is unique in its specific inhibition of the Wnt/β-catenin signaling pathway and its potent antitumor activity . Other destruxins, such as destruxin A, primarily exhibit insecticidal and immunosuppressive activities .
Comparación Con Compuestos Similares
- Destruxin A
- Destruxin C
- Destruxin D
- Destruxin E
- Destruxin F
Propiedades
Número CAS |
79386-01-9 |
|---|---|
Fórmula molecular |
C31H53N5O7 |
Peso molecular |
607.8 g/mol |
Nombre IUPAC |
(3R,10S,13S,16S,19S)-3-butan-2-yl-16-[(2S)-butan-2-yl]-10,11,14-trimethyl-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.4.0]tricosane-2,5,9,12,15,18-hexone |
InChI |
InChI=1S/C31H53N5O7/c1-10-19(5)24-29(40)35(9)25(18(3)4)30(41)34(8)21(7)27(38)32-16-15-23(37)43-26(20(6)11-2)31(42)36-17-13-12-14-22(36)28(39)33-24/h18-22,24-26H,10-17H2,1-9H3,(H,32,38)(H,33,39)/t19-,20?,21-,22-,24-,25-,26+/m0/s1 |
Clave InChI |
ZUCXDCRAVWYPSD-YAZLVPKGSA-N |
SMILES isomérico |
CC[C@H](C)[C@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)NCCC(=O)O[C@@H](C(=O)N2CCCC[C@H]2C(=O)N1)C(C)CC)C)C)C(C)C)C |
SMILES canónico |
CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCCC2C(=O)N1)C(C)CC)C)C)C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


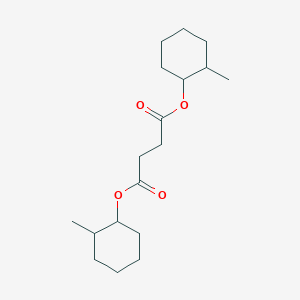

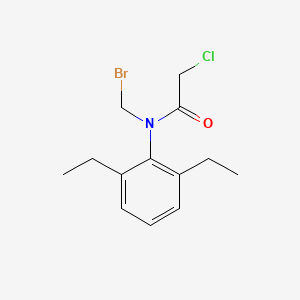
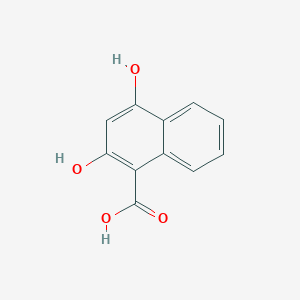
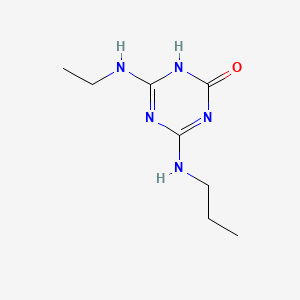
![5-Bromo-2-[(4-chlorophenoxy)methoxy]pyrimidine](/img/structure/B14429265.png)
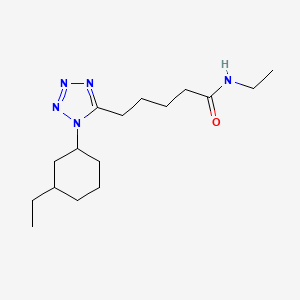
![Methylenebis[(dichloromethyl)stannane]](/img/structure/B14429275.png)
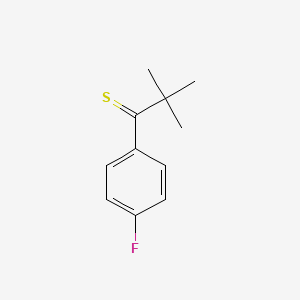
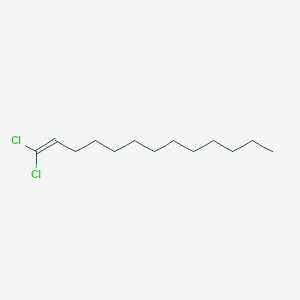
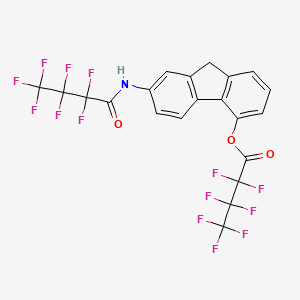
![4-[(Decyloxy)methylidene]cyclohex-1-ene](/img/structure/B14429302.png)
![5,11,17,23,29,35,41-Heptatert-butyloctacyclo[37.3.1.13,7.19,13.115,19.121,25.127,31.133,37]nonatetraconta-1(42),3,5,7(49),9,11,13(48),15,17,19(47),21,23,25(46),27(45),28,30,33(44),34,36,39(43),40-henicosaene-43,44,45,46,47,48,49-heptol](/img/structure/B14429311.png)
